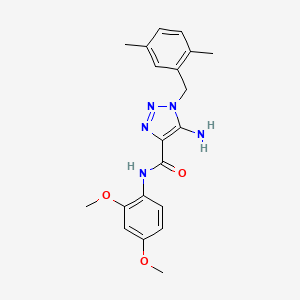
5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, which has garnered interest due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C16H20N4O3
- Molecular Weight : 320.36 g/mol
- SMILES Notation : CC(C)C1=CC(=C(C=C1)OC)N=C(N)N2C(=O)N=C(N)N2C(=O)N
Triazole compounds typically exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in cancer cell proliferation and angiogenesis.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
- Apoptosis Induction : Triazoles can trigger programmed cell death pathways in cancer cells.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer).
- Efficacy : Preliminary studies suggest that the compound displays potent antiproliferative activity with IC50 values comparable to established chemotherapeutics like Cisplatin.
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar triazole derivatives have shown activity against a range of pathogens.
Antiangiogenic Activity
The ability of triazoles to inhibit angiogenesis is particularly noteworthy. By preventing the formation of new blood vessels, these compounds can effectively starve tumors of necessary nutrients.
Case Studies
A series of studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study synthesized several triazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against tumor cells.
- Study on Antiangiogenesis : Another study focused on the antiangiogenic properties of triazole derivatives. The findings suggested that these compounds could inhibit endothelial cell migration and tube formation in vitro, indicating potential for therapeutic use in cancer treatment .
特性
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMIXLGIUWBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














